molecular formula C7H10N2OS B13176855 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one

2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B13176855
M. Wt: 170.23 g/mol
InChI Key: ILRXHWLTMMBRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dimethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C7H10N2OS/c1-4-7(6(10)3-8)11-5(2)9-4/h3,8H2,1-2H3

InChI Key

ILRXHWLTMMBRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CN

Origin of Product

United States

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